molecular formula C5H3Cl2N3O2 B019427 2,6-Dichloro-3-nitropyridin-4-amine CAS No. 2897-43-0

2,6-Dichloro-3-nitropyridin-4-amine

Cat. No. B019427
CAS RN: 2897-43-0
M. Wt: 208 g/mol
InChI Key: KJVKGYRFRFXCQQ-UHFFFAOYSA-N
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Patent
US07947677B2

Procedure details

To a solution of 2,6-dichloro-4-aminopyridine (5.0 g, 30.6 mmol) in conc. H2SO4 (25 mL) at 0° C. in an ice-acetone bath was added 90% HNO3 (10 mL) dropwise. The reaction mixture was warmed to ambient temperature and stirred for 1 h then poured onto ice (100 g). The solid precipitate was isolated by filtration, washed with cold H2O and dried under high vacuum. The resulting solid was dissolved in conc. H2SO4 (50 mL) and heated at 100° C. for 20 min. The reaction mixture was poured onto ice (150 g) and neutralized with conc. NH4OH while maintaining the temperature below 20° C. The precipitate was isolated by filtration, washed with cold H2O, and dried to yield the title compound. MS: m/z=209 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([Cl:9])[N:3]=1.[N+:10]([O-])([OH:12])=[O:11]>OS(O)(=O)=O>[Cl:1][C:2]1[C:7]([N+:10]([O-:12])=[O:11])=[C:6]([NH2:8])[CH:5]=[C:4]([Cl:9])[N:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)N)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
then poured onto ice (100 g)
CUSTOM
Type
CUSTOM
Details
The solid precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with cold H2O
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in conc. H2SO4 (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° C. for 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice (150 g)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 20° C
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with cold H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=CC(=C1[N+](=O)[O-])N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.